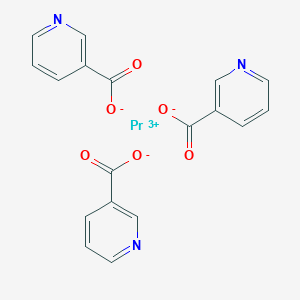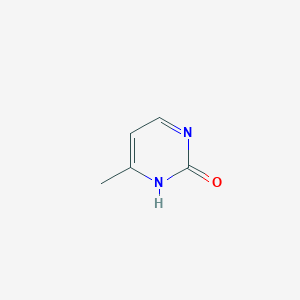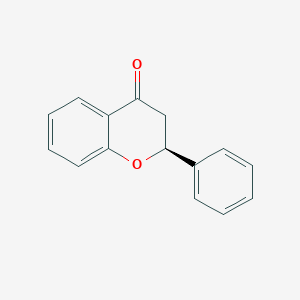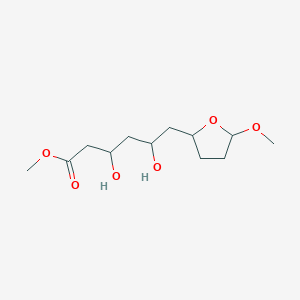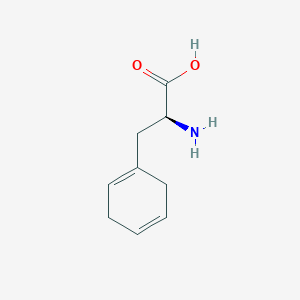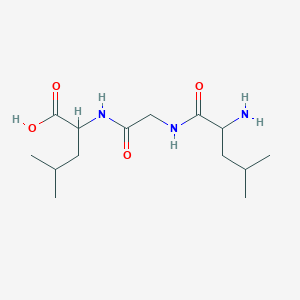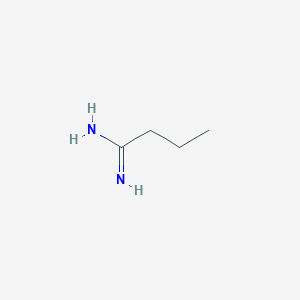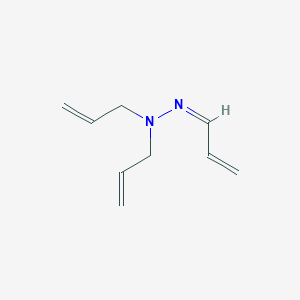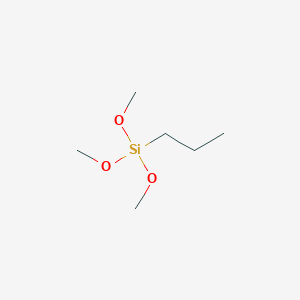
2-Azapyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azapyrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in environmental pollutants such as cigarette smoke and automobile exhaust. It is a potent mutagen and carcinogen, and has been implicated in the development of various types of cancer, including lung, bladder, and liver cancer. In recent years, this compound has gained significant attention in the scientific community due to its potential use as a tool for studying DNA damage and repair mechanisms.
作用机制
The mechanism of action of 2-Azapyrene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and chromosomal aberrations, which can ultimately lead to the development of cancer. This compound is metabolized by the body into a highly reactive intermediate, which can then react with DNA to form adducts. These adducts can be repaired by various DNA repair mechanisms, but if left unrepaired, can lead to mutations and ultimately cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. This compound has also been shown to have immunotoxic effects, and can lead to the suppression of the immune system.
实验室实验的优点和局限性
One advantage of using 2-Azapyrene in lab experiments is its potency as a mutagen and carcinogen. This makes it a useful tool for studying DNA damage and repair mechanisms. However, one limitation of using this compound is its potential toxicity to cells, which can lead to cell death and make it difficult to study the long-term effects of DNA damage.
未来方向
There are a number of future directions for research involving 2-Azapyrene. One area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production. Another area of research is the development of new methods for studying DNA damage and repair mechanisms, which could lead to a better understanding of the mechanisms involved in cancer development. Additionally, there is a need for more research on the long-term effects of exposure to this compound, particularly in terms of its potential to cause cancer and other diseases.
合成方法
2-Azapyrene can be synthesized using a variety of methods, including the Diels-Alder reaction, the Pd-catalyzed cross-coupling reaction, and the Buchwald-Hartwig amination reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring, which can then be converted to this compound through a series of chemical reactions. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
科学研究应用
2-Azapyrene has been widely used in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. This compound has also been used to study the mechanisms of DNA repair, as cells have developed various mechanisms to repair DNA damage caused by environmental pollutants such as this compound.
属性
| 193-98-6 | |
分子式 |
C15H9N |
分子量 |
203.24 g/mol |
IUPAC 名称 |
6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,6,8(16),9,11,13-octaene |
InChI |
InChI=1S/C15H9N/c1-2-10-4-6-12-8-16-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
InChI 键 |
VXNBYQYOFXSMOE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
| 193-98-6 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



